![molecular formula C19H18FNO4S B2511934 1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-44-4](/img/structure/B2511934.png)
1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a spiro linkage between a chroman and a piperidinone moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Mechanism of Action
Target of Action
The compound contains a fluorophenylsulfonyl group and a spiro[chroman-2,4’-piperidin]-4-one moiety. Compounds containing these groups are often involved in a wide range of biological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which have a similar structure to the chroman part of the molecule, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH3A1), a key enzyme involved in the metabolism of aldehydes . This interaction is characterized by the binding of the compound to the active site of the enzyme, leading to enzyme inhibition and subsequent effects on metabolic processes.
Cellular Effects
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of ALDH3A1, inhibiting its activity and affecting the metabolism of aldehydes . This inhibition leads to the accumulation of aldehydes, which can have various downstream effects on cellular processes. Additionally, the compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression and subsequent effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and apoptosis in animal models, indicating potential toxicity at elevated concentrations.
Metabolic Pathways
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of aldehydes and other biomolecules . The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, inhibition of ALDH3A1 by the compound can lead to the accumulation of aldehydes, which can have various downstream effects on metabolic processes.
Transport and Distribution
The transport and distribution of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with transporters involved in the uptake and distribution of small molecules, leading to its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within cells.
Subcellular Localization
The subcellular localization of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, such as the mitochondria and nucleus . This localization can affect its activity and function, leading to changes in cellular processes and overall cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to scale up the reaction. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]piperidine: Shares the fluorophenyl and sulfonyl groups but lacks the spirocyclic structure.
Uniqueness
The uniqueness of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYXXLKQUMQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
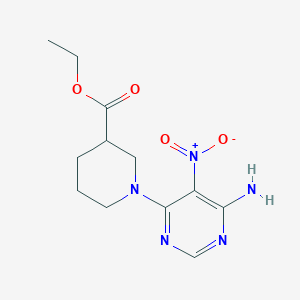
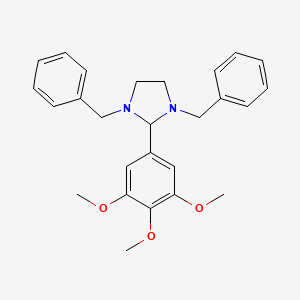
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)
![7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2511856.png)
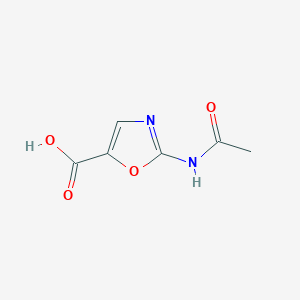
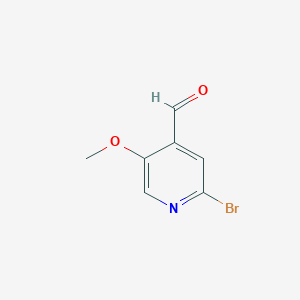
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2511868.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)
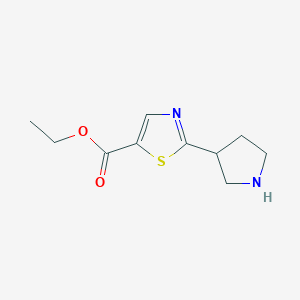
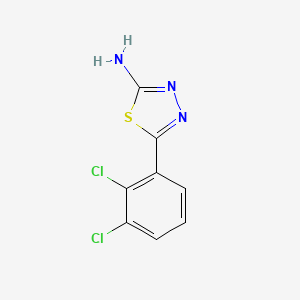
![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)
![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B2511874.png)
